molecular formula C19H20N4O2S2 B6453356 2-phenylmethanesulfonyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2549050-35-1

2-phenylmethanesulfonyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No. B6453356
M. Wt: 400.5 g/mol
InChI Key: OQGMQFWISAKIID-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several different functional groups and rings, including a phenyl group, a methanesulfonyl group, a thiazolo[4,5-c]pyridin-2-yl group, and an octahydropyrrolo[3,4-c]pyrrole group . These groups suggest that the compound may have interesting chemical properties and potential applications in areas such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are commonly used to characterize the structure of similar compounds .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the phenyl group might undergo electrophilic aromatic substitution reactions, while the pyrrole group might undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and rings. For example, the presence of a pyrrole ring might make the compound aromatic and potentially increase its stability .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, such as the ability to inhibit certain enzymes or interact with biological targets .

properties

IUPAC Name

2-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c24-27(25,13-14-4-2-1-3-5-14)23-11-15-9-22(10-16(15)12-23)19-21-17-8-20-7-6-18(17)26-19/h1-8,15-16H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGMQFWISAKIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC4=C(S3)C=CN=C4)S(=O)(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylmethanesulfonyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole

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